molecular formula C9H10Cl2Si B14327271 Dichloro(cyclopropyl)phenylsilane CAS No. 105645-30-5

Dichloro(cyclopropyl)phenylsilane

Cat. No.: B14327271
CAS No.: 105645-30-5
M. Wt: 217.16 g/mol
InChI Key: GRWUGCYNXFTYIY-UHFFFAOYSA-N
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Description

Dichloro(cyclopropyl)phenylsilane (C$9$H${10}$Cl$_2$Si) is an organosilicon compound characterized by a cyclopropyl group, a phenyl ring, and two chlorine atoms bonded to a central silicon atom. Its unique structure combines steric strain from the cyclopropane ring with electronic effects from the aromatic phenyl group, making it a versatile intermediate in organic synthesis and materials science. The dichloro-silane moiety enables reactivity toward hydrolysis, alcoholysis, and nucleophilic substitution, while the cyclopropyl group may influence thermal stability and ring-opening reactions under specific conditions .

Properties

CAS No.

105645-30-5

Molecular Formula

C9H10Cl2Si

Molecular Weight

217.16 g/mol

IUPAC Name

dichloro-cyclopropyl-phenylsilane

InChI

InChI=1S/C9H10Cl2Si/c10-12(11,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

GRWUGCYNXFTYIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1[Si](C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(cyclopropyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with dichlorophenylsilane under controlled conditions. This reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: Dichloro(cyclopropyl)phenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.

    Cyclopropanation: The cyclopropyl group can participate in cyclopropanation reactions, forming new cyclopropane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium alkoxides or amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents like lithium aluminum hydride are used.

Major Products:

  • Substitution reactions yield various substituted silanes.
  • Oxidation reactions produce silanols.
  • Reduction reactions result in silanes.

Scientific Research Applications

Dichloro(cyclopropyl)phenylsilane finds applications in several scientific fields:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cyclopropanation reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of dichloro(cyclopropyl)phenylsilane involves the reactivity of the silicon atom and the cyclopropyl group. The silicon atom can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize reaction intermediates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dichloro(methyl)(3-phenylpropyl)silane (C${10}$H${14}$Cl$_2$Si)
  • Structural Differences : Replaces the cyclopropyl group with a methyl and 3-phenylpropyl chain.
  • However, the absence of a strained cyclopropane ring reduces susceptibility to ring-opening reactions .
Silane, dichloro(isopropyl)methyl- (CAS 18236-89-0)
  • Key Properties : logP$_{\text{oct/wat}}$ = 2.946 (Crippen Calculated).
  • Comparison : The isopropyl group provides steric bulk but lacks the electronic effects of an aromatic ring. Dichloro(cyclopropyl)phenylsilane’s phenyl group may enhance resonance stabilization during hydrolysis, slowing reaction kinetics relative to this compound .
Dichloro(dipropyloxy)silane (C$6$H${14}$Cl$2$O$2$Si)
  • Key Properties : logP$_{\text{oct/wat}}$ = 2.753 (Crippen Calculated).
  • Comparison : Propyloxy substituents increase polarity, reducing logP compared to this compound. The latter’s cyclopropyl group may confer higher thermal stability due to ring strain-induced rigidity .

Reactivity and Stability

  • Hydrolysis Rates : this compound is expected to hydrolyze faster than Dichloro(dipropyloxy)silane due to the electron-withdrawing phenyl group activating the Si–Cl bonds. However, it is slower than Trichloro(dichlorophenyl)silane (), which has three chlorine atoms enhancing electrophilicity .
  • Thermal Stability: Cyclopropane rings are prone to ring-opening under heat or strong bases. notes that solvent polarity and base strength influence cyclopropane reactivity, suggesting this compound may isomerize or decompose under harsh conditions, unlike Silane, dichloro(isopropyl)methyl- .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP$_{\text{oct/wat}}$ Key Reactivity Notes
This compound C$9$H${10}$Cl$_2$Si 217.17 ~3.1 (estimated) High electrophilicity; cyclopropane ring strain
Dichloro(methyl)(3-phenylpropyl)silane C${10}$H${14}$Cl$_2$Si 233.21 >3.0 Stable alkyl chain; slow hydrolysis
Dichloro(isopropyl)methylsilane C$4$H${10}$Cl$_2$Si 169.11 2.946 Moderate reactivity; steric hindrance
Trichloro(dichlorophenyl)silane C$6$H$4$Cl$_5$Si 302.36 ~3.5 Extreme electrophilicity; rapid hydrolysis

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